molecular formula C16H13NO5S B14746331 5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one

5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one

Cat. No.: B14746331
M. Wt: 331.3 g/mol
InChI Key: MFNBPJWGRPMXTD-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one is a complex organic compound that belongs to the class of pyranopyridines This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyridine core with hydroxymethyl, methyl, and phenylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[2,3-c]pyridine core.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Phenylsulfonylation: The phenylsulfonyl group is introduced using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylsulfonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylsulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one: Known for its iron-chelating properties.

    2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl)carboxamides: Exhibits antifungal and antibacterial activities.

Uniqueness

5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one

InChI

InChI=1S/C16H13NO5S/c1-10-15-13(11(9-18)8-17-10)7-14(16(19)22-15)23(20,21)12-5-3-2-4-6-12/h2-8,18H,9H2,1H3

InChI Key

MFNBPJWGRPMXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CO

Origin of Product

United States

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